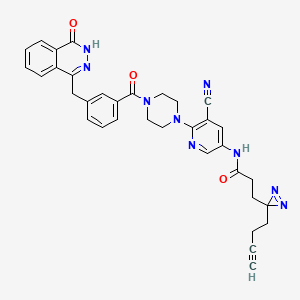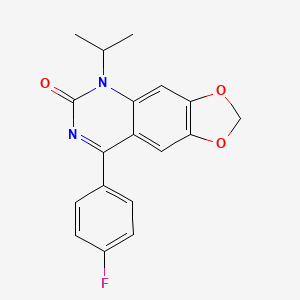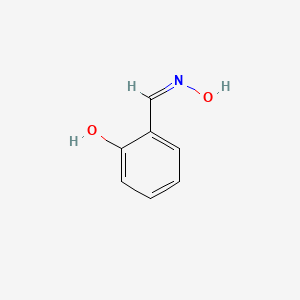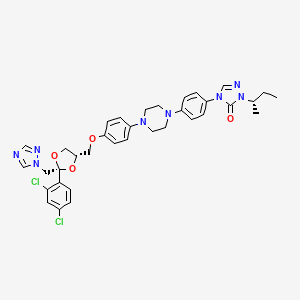![molecular formula C84H108N4O8 B10825933 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a benzylpiperidine moiety linked to a hydroxypropylphenol group. It has applications in medicinal chemistry, particularly in the development of pharmaceuticals and research chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the reaction of 4-benzylpiperidine with appropriate reagents to introduce the hydroxypropylphenol group. This can be achieved through a series of reactions, including alkylation and hydroxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . This compound is most efficacious as a releaser of norepinephrine, with significant effects on neurotransmitter systems. The pathways involved include the modulation of monoamine transporters and receptors, leading to altered neurotransmitter levels in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: A precursor and structurally similar compound with similar pharmacological properties.
Benzylpiperazine: Another related compound with psychoactive effects.
Tetrahydroisoquinoline: Shares structural similarities and is studied for its neurological effects.
Uniqueness
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively release monoamines and interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C84H108N4O8 |
|---|---|
Molekulargewicht |
1301.8 g/mol |
IUPAC-Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol |
InChI |
InChI=1S/4C21H27NO2/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h4*2-10,16,18,21,23-24H,11-15H2,1H3 |
InChI-Schlüssel |
UQODABDBXAYXFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)







![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
